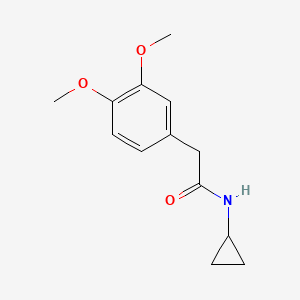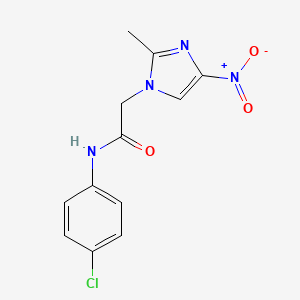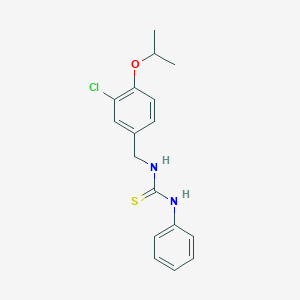![molecular formula C12H15N3O4 B5858614 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the family of amides and is commonly used as a chemical intermediate in the synthesis of various drugs.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is not fully understood. However, it is believed to work by inhibiting the growth of bacterial cells and cancer cells. This inhibition is thought to occur through the disruption of various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide has been shown to have several biochemical and physiological effects. It has been found to exhibit potent antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to exhibit antitumor activity, indicating its potential for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide in lab experiments is its potent antimicrobial and antitumor activity. This makes it a valuable tool for researchers studying these areas. However, one of the main limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide. One area of interest is the development of new antibiotics based on this compound. Additionally, researchers are exploring the potential of this compound as a new anticancer drug. Other areas of future research include the investigation of the mechanism of action of this compound and the development of new synthesis methods to make it more accessible for researchers.
Conclusion:
In conclusion, 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits potent antimicrobial and antitumor activity, making it a valuable tool for researchers studying these areas. While the synthesis method for this compound is complex, researchers are exploring new ways to make it more accessible for future research.
Synthesemethoden
The synthesis of 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide is a complex process that involves several steps. The first step involves the reaction of 3-nitrobenzylamine with 2-methylpropanoyl chloride to form 2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antimicrobial activity against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit antitumor activity, indicating its potential for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8(2)11(16)14-12(17)13-7-9-4-3-5-10(6-9)15(18)19/h3-6,8H,7H2,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUFMSPRSGCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)



![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
![1-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5858592.png)

![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)